![molecular formula C20H13ClF3N3S B2922959 5-(4-氯苯基)-6-甲基-N-[3-(三氟甲基)苯基]噻吩并[2,3-d]嘧啶-4-胺 CAS No. 683780-19-0](/img/structure/B2922959.png)

5-(4-氯苯基)-6-甲基-N-[3-(三氟甲基)苯基]噻吩并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

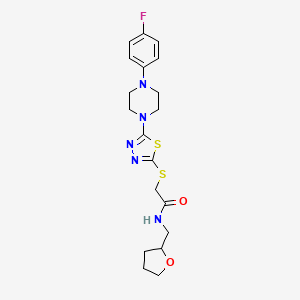

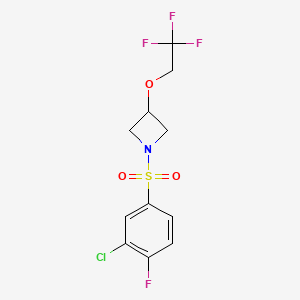

The compound belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thienopyrimidines can be synthesized through various methods. For example, one method involves reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound includes a thienopyrimidine core, which is a fused ring system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms) .科学研究应用

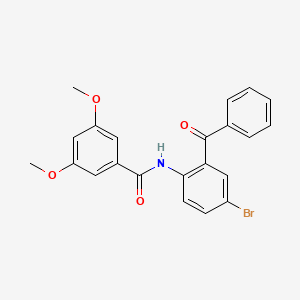

衍生物的合成

5-(4-氯苯基)-6-甲基-N-[3-(三氟甲基)苯基]噻吩并[2,3-d]嘧啶-4-胺化合物可以通过多种方法合成,包括偶氮-维蒂希反应。此过程涉及让亚胺基膦与苯基异氰酸酯或 4-氯苯基异氰酸酯反应,然后环化得到所需的化合物 (Liu 等人,2006)。

生物活性

类似于指定化合物的噻吩并[2,3-d]嘧啶衍生物表现出广泛的生物活性。例如,一些衍生物已显示出作为血清素 5-HT6 受体拮抗剂的潜力,对血清素表现出显着的结合亲和力和功能性细胞反应抑制作用,表明它们在神经学研究中的潜力 (Ivachtchenko 等人,2010)。

抗癌和抗氧化特性

某些噻吩并[2,3-d]嘧啶衍生物已显示出中等的抗癌活性以及抗氧化特性,这可能使它们在开发新的治疗剂中具有价值 (Lu 等人,2015);(Kotaiah 等人,2012)。

抗菌和抗炎剂

新型噻吩并嘧啶衍生物的合成产生了具有显着抗菌和抗炎特性的化合物,在治疗感染和炎症相关疾病方面提供了潜在的应用 (Tolba 等人,2018)。

未来方向

作用机制

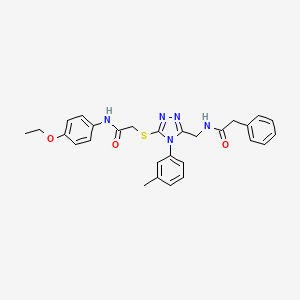

Target of Action

The primary target of this compound is the Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a decrease in ATP production, which is crucial for the survival and proliferation of Mycobacterium tuberculosis . The compound’s interaction with its target can be attributed to its ability to penetrate the bacterial cell and have suitable binding interactions with their target .

Biochemical Pathways

The inhibition of Cyt-bd affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . This results in ATP depletion, which is detrimental to the bacteria’s survival and proliferation .

Pharmacokinetics

These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .

Result of Action

The compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 . This indicates that the compound effectively inhibits the growth of these strains by depleting ATP .

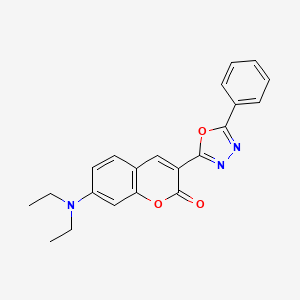

生化分析

Biochemical Properties

It has been suggested that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3S/c1-11-16(12-5-7-14(21)8-6-12)17-18(25-10-26-19(17)28-11)27-15-4-2-3-13(9-15)20(22,23)24/h2-10H,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCNIWGEGKEVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=CN=C2S1)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(3-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2922888.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)